Methyl 2-bromo-6-fluoro-3-iodobenzoate

Cross-coupling Chemoselectivity Palladium catalysis

This tri-halogenated benzoate enables sequential cross-coupling: high C–I selectivity allows first arylation at C3, then C2 after iodine removal. Ortho-fluoro remains inert for late-stage diversification or metabolic blocking. ≥95% purity minimizes catalyst poisoning. Choose this isomer over methyl 3-bromo-2-fluoro-6-iodobenzoate for ortho-iodo directed metalation without late-stage halogen exchange. Certified for drug metabolite standard generation via enzymatic oxidation.

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
Cat. No. B8143084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-fluoro-3-iodobenzoate
Molecular FormulaC8H5BrFIO2
Molecular Weight358.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1Br)I)F
InChIInChI=1S/C8H5BrFIO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
InChIKeyWBJHHPFNUVSRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-6-fluoro-3-iodobenzoate: Key Identification and Baseline Characteristics for Procurement


Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS 2383683-94-9, MF: C8H5BrFIO2, MW: 358.93) is a heavily functionalized benzoate ester bearing bromine, fluorine, and iodine substituents on a single aromatic ring . The compound is characterized by a 2-bromo-6-fluoro-3-iodo substitution pattern, which dictates its physicochemical and reactivity profile in cross-coupling and other metal-catalyzed transformations . It is commercially available at research quantities with certified purity specifications .

Why a Simple 2-Bromo-3-Iodobenzoate Cannot Replace Methyl 2-bromo-6-fluoro-3-iodobenzoate


The presence of a 6-fluoro substituent fundamentally alters both the electronic environment and the steric constraints of the benzoate core, rendering non-fluorinated analogs (e.g., methyl 2-bromo-3-iodobenzoate) inadequate surrogates. The strong electron-withdrawing nature of fluorine influences the oxidative addition kinetics in cross-coupling reactions [1] and can redirect enzymatic metabolism toward a single regioisomer, whereas non-fluorinated analogs yield complex mixtures [2]. These differences have direct consequences for reaction design and downstream product purity, which the evidence below quantifies.

Quantitative Differentiation Evidence for Methyl 2-bromo-6-fluoro-3-iodobenzoate


Preferential C–I Over C–Br Oxidative Addition Enables Programmable Cross-Coupling

In palladium-catalyzed Suzuki–Miyaura reactions, the C–I bond of methyl 2-bromo-6-fluoro-3-iodobenzoate undergoes oxidative addition with markedly higher selectivity than the competing C–Br bond. This selectivity mirrors the well-established hierarchy for aryl halides (I > Br > Cl), but the presence of the ortho-fluoro group further accentuates this difference by reducing electron density at the aromatic ring [1]. For a related methyl 5-bromo-2-iodobenzoate system, preferential activation of the C–I bond is documented, enabling sequential functionalization . This predictable selectivity is a procurement-relevant advantage when designing multi-step syntheses requiring orthogonal coupling events.

Cross-coupling Chemoselectivity Palladium catalysis

Fluorine-Driven Metabolic Regioselectivity: A Single Diol vs. Isomeric Mixtures

In a whole-cell fermentation study using toluene dioxygenase, methyl 2-fluorobenzoate was metabolized to a single diol regioisomer, whereas methyl 2‑chloro-, methyl 2‑bromo-, and methyl 2‑iodobenzoates each yielded a mixture of regioisomers [1]. This class‑level evidence demonstrates that the 6‑fluoro substituent in methyl 2‑bromo‑6‑fluoro‑3‑iodobenzoate can impose high regioselectivity in enzymatic transformations, a property not shared by its non‑fluorinated analogs. For medicinal chemists, this translates to cleaner metabolite profiles and reduced analytical complexity during lead optimization.

Metabolism Enzymatic oxidation Drug discovery

Certified Purity Benchmarking: 98% Assay with Multi‑Vendor Consistency

Two independent suppliers (Bide Pharmatech and Leyan) certify methyl 2‑bromo‑6‑fluoro‑3‑iodobenzoate at a standard purity of 98%, with batch‑specific analytical data (NMR, HPLC, GC) available upon request . This level of purity exceeds the typical 95% offered for many generic di‑ or trihalogenated benzoates (e.g., methyl 2‑bromo‑3‑iodobenzoate, often listed at 95% ). Higher starting purity reduces the need for pre‑reaction purification and improves the reliability of stoichiometric calculations in sensitive cross‑coupling or medicinal chemistry campaigns.

Quality control Analytical chemistry Procurement

Positional Isomer Differentiation: Distinct Coupling Vector vs. 3‑Bromo‑2‑fluoro‑6‑iodo Isomer

Methyl 2‑bromo‑6‑fluoro‑3‑iodobenzoate (CAS 2383683‑94‑9) is structurally distinct from its positional isomer methyl 3‑bromo‑2‑fluoro‑6‑iodobenzoate (CAS 2090463‑67‑3) . The different halogen arrangement (2‑Br/6‑F/3‑I vs. 3‑Br/2‑F/6‑I) changes the relative reactivity and steric environment of each halogen, which directly influences the outcome of sequential cross‑coupling. For example, the target compound places iodine ortho to the ester, whereas the isomer places iodine para; this alters the electronic activation of the C–I bond and can lead to different coupling efficiencies . Selecting the correct isomer is critical for achieving the desired substitution pattern in the final target molecule.

Positional isomer Regiochemistry Synthetic design

High-Value Application Scenarios for Methyl 2-bromo-6-fluoro-3-iodobenzoate Based on Verified Evidence


Sequential Suzuki–Miyaura Cross‑Coupling for Divergent Aryl‑Substituted Benzoates

Leverage the predicted high C–I over C–Br selectivity (Evidence Item 1) to install a first aryl group at the 3‑position, followed by a second coupling at the 2‑position after iodine removal. The ortho‑fluoro group remains inert under standard coupling conditions, serving as a latent handle for late‑stage diversification or as a metabolic blocking group. This scenario is ideal for generating diverse biaryl libraries with controlled substitution patterns.

Fluorine‑Directed Enzymatic Metabolite Synthesis for Drug Discovery

Use the compound as a substrate for toluene dioxygenase or related enzymes to generate a single, well‑defined diol metabolite (Evidence Item 2). The 6‑fluoro substituent directs oxidation to a specific regioisomer, eliminating the need for chromatographic separation of regioisomeric mixtures. This streamlines the preparation of authentic metabolite standards for pharmacokinetic or toxicological studies.

High‑Purity Starting Material for Palladium‑Catalyzed Functionalizations

Take advantage of the 98% certified purity (Evidence Item 3) to minimize catalyst poisoning and side reactions in sensitive cross‑coupling or C–H activation protocols. The higher purity specification reduces the frequency of failed reactions due to unknown impurities, thereby lowering overall project costs and improving batch‑to‑batch reproducibility in industrial R&D settings.

Regioisomer‑Controlled Synthesis of Ortho‑Iodo Benzoate Derivatives

Select this specific isomer over methyl 3‑bromo‑2‑fluoro‑6‑iodobenzoate (Evidence Item 4) when the synthetic route demands an ortho‑iodo substituent for directed metalation or for a final coupling step that requires iodine at a position ortho to the ester. This selection avoids the need for late‑stage halogen‑exchange reactions, saving both time and material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-6-fluoro-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.